

Chemical properties and structure of U-46619

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: U-46619

Cat. No.: B1207050

[Get Quote](#)

U-46619: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619 is a synthetic, stable analog of the highly labile prostaglandin endoperoxide H₂ (PGH₂) and a potent thromboxane A₂ (TP) receptor agonist. First synthesized in 1975, it has become an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the thromboxane A₂ signaling pathway. Unlike the endogenous thromboxane A₂, which has a very short half-life in aqueous solutions, **U-46619**'s stability allows for its use in a wide range of in vitro and in vivo experimental settings. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **U-46619**, including detailed experimental protocols and a summary of its key quantitative data.

Chemical Properties and Structure

U-46619, with the IUPAC name (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid, is a well-characterized molecule. Its chemical and physical properties are summarized in the table below.[\[1\]](#)[\[2\]](#)

Property	Value
IUPAC Name	(5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Synonyms	9,11-dideoxy-9 α ,11 α -methanoepoxy PGF2 α , 9,11-Methanoepoxy PGH2
CAS Number	56985-40-1
Molecular Formula	C21H34O4
Molecular Weight	350.49 g/mol [2]
Appearance	Pale yellow oil or liquid
Purity	\geq 98% (typically determined by HPLC)
Solubility	Soluble in ethanol, DMSO, and dimethylformamide (approximately 100 mg/mL), and sparingly soluble in aqueous buffers like PBS (pH 7.2) at approximately 1 mg/mL. [3]
Storage and Stability	Supplied as a solution in methyl acetate and should be stored at -20°C. It is stable for at least two years under these conditions. Aqueous solutions are not recommended for storage for more than one day. [3] [4]

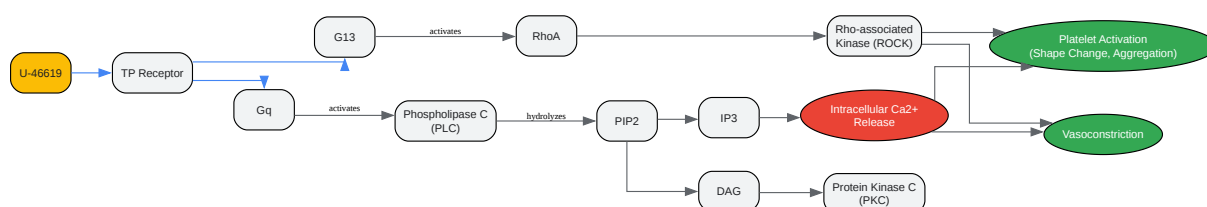
Biological Activity and Signaling Pathways

U-46619 is a potent and selective agonist of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[\[5\]](#) Its binding to the TP receptor initiates a cascade of intracellular signaling events that are crucial in various physiological processes, including hemostasis and vasoconstriction.

The primary signaling pathways activated by **U-46619** involve the coupling of the TP receptor to Gq and G13 proteins.

- **Gq Pathway:** Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), a key event in platelet activation and smooth muscle contraction. DAG, in turn, activates protein kinase C (PKC).
- **G13/RhoA Pathway:** The TP receptor also couples to G13, which activates the small GTPase RhoA. RhoA then activates Rho-associated kinase (ROCK), which plays a significant role in platelet shape change and the sensitization of the contractile apparatus to Ca²⁺ in smooth muscle cells.

Furthermore, studies have indicated that **U-46619** can also stimulate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38 MAPK, contributing to its diverse cellular effects.^[5]



[Click to download full resolution via product page](#)

Caption: **U-46619** Signaling Pathway.

Quantitative Data

The biological effects of **U-46619** have been quantified in numerous studies. The following table summarizes key EC₅₀ values for its activity in human platelets.

Parameter	EC50 (μM)	Reference
Platelet Aggregation	0.58 - 1.31	[5]
Platelet Shape Change	0.013 - 0.035	[5]
Serotonin Release	0.536	[6]
Fibrinogen Receptor Binding	0.53	[6]
Myosin Light Chain Phosphorylation	0.057	[6]

Experimental Protocols

Synthesis and Purification

The original synthesis of **U-46619** was reported by G. L. Bundy in 1975.[2] While the detailed experimental protocol from the original publication is not readily available in the public domain, the general approach involves a multi-step organic synthesis to construct the complex bicyclic core and the two side chains characteristic of prostaglandins.

Purification of **U-46619** is typically achieved using preparative High-Performance Liquid Chromatography (HPLC). A general protocol is as follows:

- Column: A C18 reverse-phase column is commonly used.
- Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is often employed.
- Detection: UV detection at a wavelength of 210 nm is suitable for monitoring the elution of the compound.
- Fraction Collection: Fractions corresponding to the **U-46619** peak are collected, and the solvent is removed under vacuum to yield the purified product.

Analytical Characterization

The identity and purity of **U-46619** can be confirmed using a variety of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): As a quality control measure, HPLC is used to determine the purity of **U-46619**, which is typically reported to be $\geq 98\%$.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of the molecule.
- Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of **U-46619**, further confirming its identity.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the characteristic functional groups present in the molecule, such as hydroxyl and carbonyl groups.[\[7\]](#)

In Vitro Platelet Aggregation Assay

This protocol describes a typical light transmission aggregometry (LTA) experiment to measure **U-46619**-induced platelet aggregation in platelet-rich plasma (PRP).[\[4\]](#)

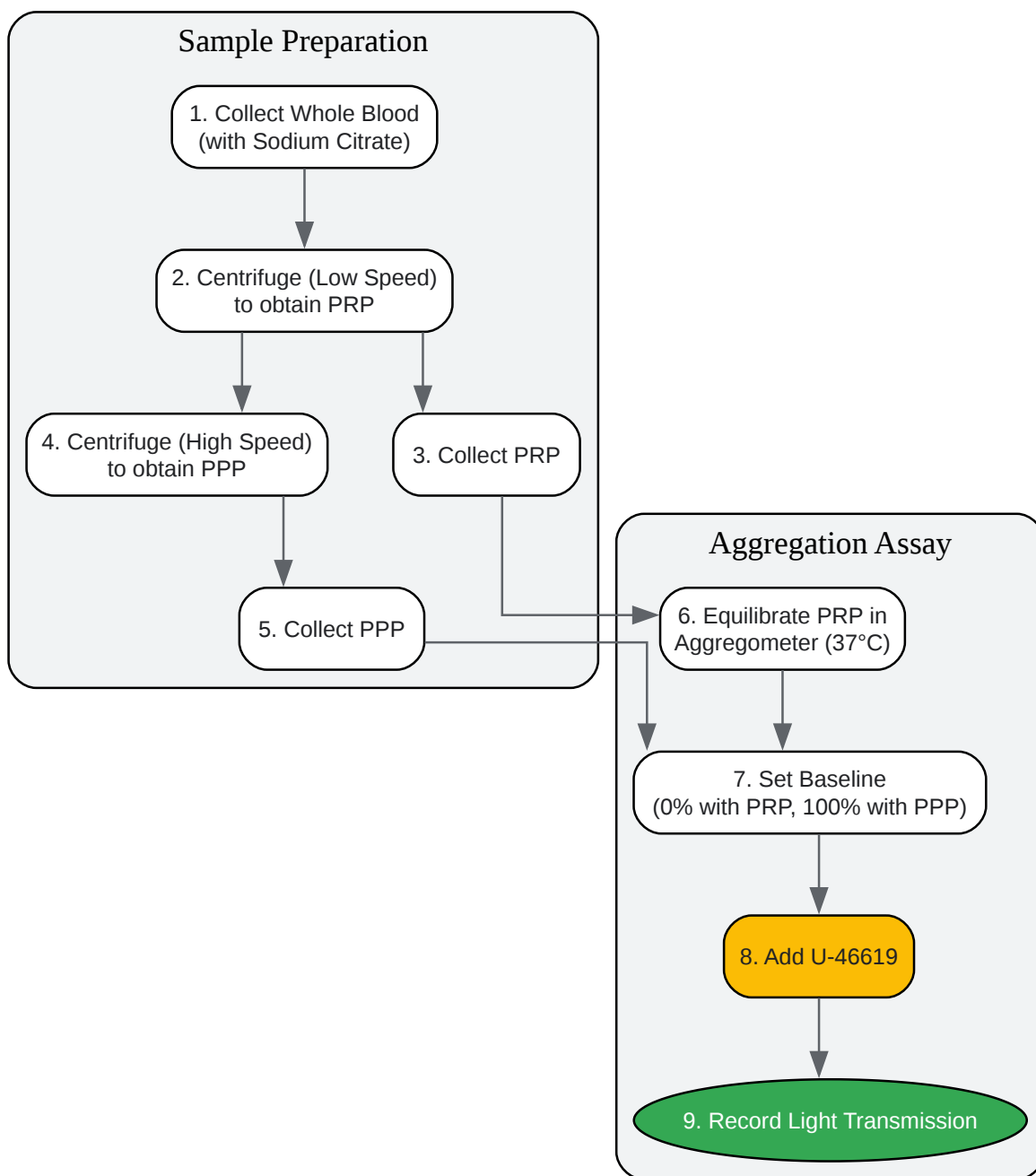
Materials:

- Freshly drawn human blood
- 3.2% Sodium citrate (anticoagulant)
- Light Transmission Aggregometer
- **U-46619** stock solution (in a suitable solvent like DMSO or ethanol)
- Phosphate-buffered saline (PBS)

Procedure:

- Preparation of Platelet-Rich Plasma (PRP):
 - Collect whole blood into tubes containing 3.2% sodium citrate.
 - Centrifuge the blood at a low speed (e.g., $200 \times g$) for 15-20 minutes at room temperature to separate the PRP (supernatant).

- Carefully collect the PRP.
- Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which serves as a blank.
- Platelet Aggregation Measurement:
 - Adjust the platelet count in the PRP if necessary.
 - Pipette a known volume of PRP into an aggregometer cuvette with a stir bar.
 - Place the cuvette in the aggregometer and allow it to equilibrate at 37°C for a few minutes.
 - Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.
 - Add a small volume of a **U-46619** working solution to the PRP to achieve the desired final concentration.
 - Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.



[Click to download full resolution via product page](#)

Caption: Platelet Aggregation Assay Workflow.

Conclusion

U-46619 remains a cornerstone in the study of thromboxane A2 signaling. Its stability and potent, selective agonism at the TP receptor provide researchers with a reliable tool to explore the intricate mechanisms of platelet activation, vasoconstriction, and other physiological and pathological processes. This guide has summarized the essential chemical, physical, and biological properties of **U-46619**, offering a valuable resource for professionals in drug discovery and biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor agonist (U-46619), prostaglandin (PG)E2, PGD2, PGF2 alpha, prostacyclin receptor agonist (carbacyclin), and their related compounds in dilute CCl4 solution: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical properties and structure of U-46619]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207050#chemical-properties-and-structure-of-u-46619]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com